

An In-depth Technical Guide to the Molecular Structure of Benzyltrimethylammonium Tribromide

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Compound of Interest

Compound Name: *Benzyltrimethylammonium tribromide*

Cat. No.: *B15548413*

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Abstract

Benzyltrimethylammonium tribromide ($[C_6H_5CH_2N(CH_3)_3]Br_3$) is a quaternary ammonium polyhalogen salt widely utilized as a solid, stable, and efficient brominating agent in organic synthesis. Its ionic nature, comprising the organic benzyltrimethylammonium cation and the inorganic tribromide anion, dictates its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the molecular structure of **benzyltrimethylammonium tribromide**. While a definitive single-crystal X-ray crystallographic study for this specific compound is not publicly available in the searched literature, this document compiles essential information based on the known characteristics of its constituent ions and analogous quaternary ammonium tribromides. It outlines the expected structural parameters, detailed experimental protocols for its synthesis and characterization, and provides visualizations to illustrate key processes and relationships, serving as a vital resource for researchers in chemistry and drug development.

Introduction

Quaternary ammonium tribromides are a class of reagents that offer a safer and more convenient alternative to liquid bromine for a variety of chemical transformations.

Benzyltrimethylammonium tribromide, in particular, has found utility in the selective bromination of aromatic compounds, alkenes, and ketones. A thorough understanding of its molecular structure is paramount for elucidating its reaction mechanisms, predicting its reactivity, and developing new synthetic methodologies. This guide aims to provide an in-depth analysis of its structure, drawing upon available data for its constituent ions and related compounds.

Molecular Structure

The molecular structure of **benzyltrimethylammonium tribromide** is characterized by the ionic interaction between the benzyltrimethylammonium cation ($[C_6H_5CH_2N(CH_3)_3]^+$) and the tribromide anion (Br_3^-).

The Benzyltrimethylammonium Cation

The benzyltrimethylammonium cation consists of a central nitrogen atom bonded to three methyl groups and one benzyl group. This arrangement results in a tetrahedral geometry around the nitrogen atom. The benzyl group, with its aromatic ring, introduces steric bulk and electronic effects that influence the cation's interaction with the anion and its environment.

The Tribromide Anion

The tribromide anion (Br_3^-) is a linear or nearly linear polyatomic ion.^{[1][2]} Based on VSEPR theory and experimental data from other tribromide salts, the central bromine atom is hypervalent, forming covalent bonds with the two terminal bromine atoms.^[3] The Br-Br-Br bond angle is expected to be approximately 180° .^{[1][2]}

Quantitative Data

Due to the absence of a published crystal structure for **benzyltrimethylammonium tribromide**, the following tables summarize its known physical properties and expected structural parameters based on data from analogous compounds.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ Br ₃ N	[PubChem]
Molecular Weight	389.96 g/mol	[PubChem]
Appearance	Yellow to orange crystalline powder	[ChemicalBook]
Melting Point	99-101 °C	[ChemicalBook]
Solubility	Soluble in acetonitrile and dimethylformamide; slightly soluble in alcohols.	[Tetrabutylammonium tribromide ChemicalBook]

Table 2: Expected Bond Lengths and Angles

Parameter	Expected Value	Reference/Basis
Br-Br Bond Length (in Br ₃ ⁻)	~2.54 Å	[Based on other tribromide salts]
Br-Br-Br Bond Angle (in Br ₃ ⁻)	~180°	[1][2]
C-N Bond Lengths (in cation)	~1.47 - 1.52 Å	[Typical C-N single bond]
C-N-C Bond Angles (in cation)	~109.5°	[Tetrahedral geometry]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and characterization of **benzyltrimethylammonium tribromide**. These protocols are based on established procedures for quaternary ammonium tribromides.

Synthesis of Benzyltrimethylammonium Tribromide

A common and environmentally benign method for the synthesis of quaternary ammonium tribromides involves the oxidation of the corresponding bromide salt.[4][5]

Materials:

- Benzyltrimethylammonium bromide
- Potassium bromide (KBr)
- Potassium permanganate (KMnO₄) or Ammonium persulfate ((NH₄)₂S₂O₈)
- Dilute sulfuric acid (e.g., 4 N)
- Silica gel
- Ethyl acetate
- Mortar and pestle

Procedure:

- In a mortar, combine benzyltrimethylammonium bromide (1 mmol), potassium bromide (2 mmol), and the oxidizing agent (e.g., KMnO₄, 0.2 mmol).[4]
- Add a small amount of silica gel to the mixture.
- Add a few drops of dilute sulfuric acid.[4][5]
- Grind the mixture with a pestle for approximately 5-10 minutes at room temperature. The color of the mixture will change to orange-yellow, indicating the formation of the tribromide.[5]
- Extract the product with ethyl acetate.
- Concentrate the ethyl acetate solution under reduced pressure to obtain the crystalline **benzyltrimethylammonium tribromide**.[4]

Characterization Protocols

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of a crystalline solid.

Crystal Growth:

- Prepare a saturated solution of **benzyltrimethylammonium tribromide** in a suitable solvent (e.g., acetonitrile or a mixture of dichloromethane and hexane).
- Slowly evaporate the solvent at room temperature in a dust-free environment.
- Alternatively, use vapor diffusion by placing a vial with the solution inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
- Select a single crystal of suitable size and quality for analysis.

Data Collection and Structure Refinement (General Procedure):

- Mount the selected crystal on a goniometer head.
- Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
- Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo K α radiation).
- Process the diffraction data (integration, scaling, and absorption correction).
- Solve the crystal structure using direct methods or Patterson methods.
- Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

NMR spectroscopy provides information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms in the benzyltrimethylammonium cation.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is reactive with acetone).
- Add a small amount of a reference standard (e.g., tetramethylsilane, TMS).

^1H NMR Spectroscopy:

- Expected Chemical Shifts (δ):

- ~3.1 ppm (singlet, 9H): Protons of the three methyl groups attached to the nitrogen atom.
- ~4.6 ppm (singlet, 2H): Protons of the methylene (-CH₂-) group.
- ~7.5-7.7 ppm (multiplet, 5H): Protons of the aromatic ring.

¹³C NMR Spectroscopy:

- Expected Chemical Shifts (δ):

- ~53 ppm: Carbons of the methyl groups.
- ~68 ppm: Carbon of the methylene group.
- ~129-134 ppm: Carbons of the aromatic ring.

FTIR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.

Sample Preparation:

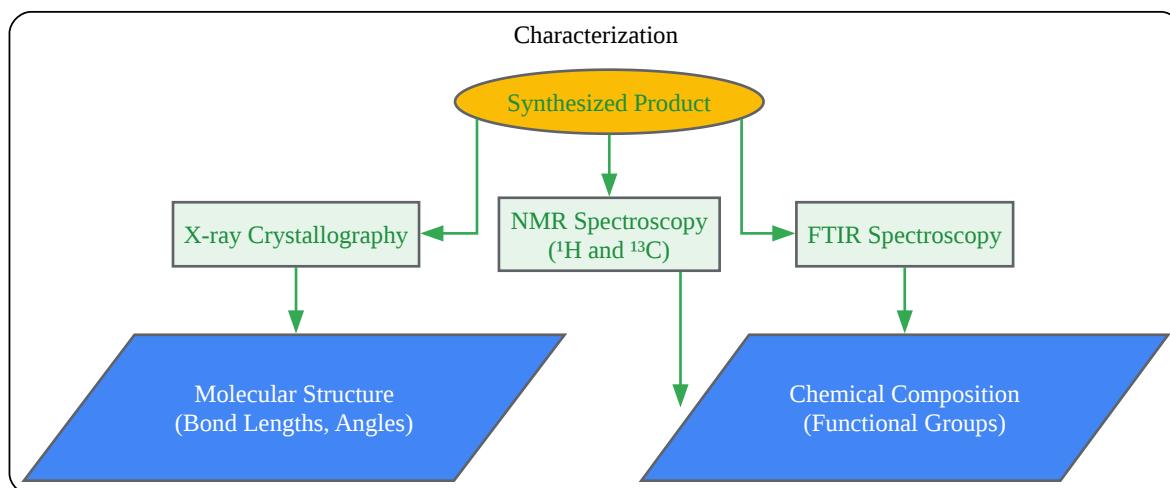
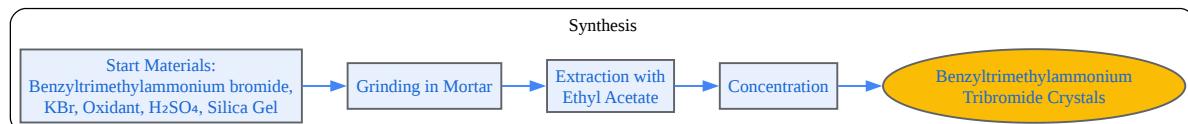
- Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Absorption Bands (cm⁻¹):

- ~3030-3100: C-H stretching (aromatic)
- ~2950-3000: C-H stretching (aliphatic)
- ~1450-1500: C=C stretching (aromatic ring)
- ~1480: C-H bending (methyl groups)
- ~900-1000: C-N stretching

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **benzyltrimethylammonium tribromide**.



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